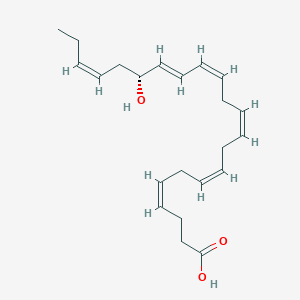

17R-hydroxy-4Z,7Z,10Z,13Z,15E,19Z-docosahexaenoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

17(R)-HDoHE is a polyunsaturated fatty acid that is (4Z,7Z,10Z,13Z,15E,19Z)-docosa-4,7,10,13,15,19-hexaenoic acid carrying a hydroxy substituent at the 17R-position. It has a role as a human xenobiotic metabolite and a mouse metabolite. It is a conjugate acid of a 17(R)-HDoHE(1-). It is an enantiomer of a 17(S)-HDoHE.

Biological Activity

17R-hydroxy-4Z,7Z,10Z,13Z,15E,19Z-docosahexaenoic acid (17R-HDoHE) is a polyunsaturated fatty acid derived from docosahexaenoic acid (DHA), characterized by the presence of a hydroxy group at the 17th carbon. This compound has garnered interest due to its potential biological activities, particularly in inflammation resolution and tissue homeostasis.

Chemical Structure and Properties

- Molecular Formula : C22H32O3

- Molecular Weight : 344.49 g/mol

- CAS Number : 155976-53-7

- Structure : The compound features multiple double bonds characteristic of polyunsaturated fatty acids and a hydroxy group that influences its biological activity.

Anti-inflammatory Properties

Research indicates that 17R-HDoHE exhibits significant anti-inflammatory effects. It is involved in the resolution of inflammation through several mechanisms:

- Macrophage Activation : 17R-HDoHE enhances macrophage phagocytosis and efferocytosis. These processes are crucial for clearing apoptotic cells and pathogens, thereby promoting tissue repair .

- Cytokine Modulation : The compound stimulates the production of anti-inflammatory cytokines such as IL-10 while inhibiting pro-inflammatory mediators. This dual action helps maintain a balanced immune response .

- Pro-resolving Mediators : As a precursor to maresins—specialized pro-resolving mediators (SPMs)—17R-HDoHE plays a vital role in resolving inflammation and restoring homeostasis in tissues .

Case Studies and Research Findings

Several studies have documented the biological effects of 17R-HDoHE:

- Study on Macrophage Function : In vitro experiments demonstrated that 17R-HDoHE significantly increased the phagocytic capacity of human macrophages towards zymosan particles, enhancing microbial clearance by approximately 90% at specific concentrations .

- Animal Models : In mouse models of peritonitis, administration of 17R-HDoHE resulted in a reduction of neutrophil infiltration by around 40%, showcasing its potential therapeutic effects in inflammatory conditions .

The biological activity of 17R-HDoHE can be attributed to several key mechanisms:

- Induction of Heme Oxygenase-1 (HO-1) : This enzyme plays a protective role in inflammation and cellular stress responses.

- Endothelial Cell Interaction : The compound promotes the production of nitric oxide (NO) and prostaglandin I2 (PGI2) in endothelial cells, contributing to vasodilation and improved blood flow during inflammatory responses .

- Conversion to Maresins : Through enzymatic pathways involving lipoxygenases, 17R-HDoHE can be converted into maresins, which are known for their potent pro-resolving actions .

Comparative Analysis with Other Fatty Acids

The following table summarizes the biological activities of 17R-HDoHE compared to other related fatty acids:

| Compound | Anti-inflammatory Effect | Role in Resolution | Cytokine Modulation |

|---|---|---|---|

| 17R-HDoHE | High | Yes | IL-10 production |

| Docosahexaenoic Acid (DHA) | Moderate | Yes | Moderate |

| Arachidonic Acid (AA) | Low | No | Pro-inflammatory |

Properties

IUPAC Name |

(4Z,7Z,10Z,13Z,15E,17R,19Z)-17-hydroxydocosa-4,7,10,13,15,19-hexaenoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O3/c1-2-3-15-18-21(23)19-16-13-11-9-7-5-4-6-8-10-12-14-17-20-22(24)25/h3,5-8,11-16,19,21,23H,2,4,9-10,17-18,20H2,1H3,(H,24,25)/b7-5-,8-6-,13-11-,14-12-,15-3-,19-16+/t21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWTYBBUBEPPYCX-NGHKTGSUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C=CC=CCC=CCC=CCC=CCCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C[C@H](/C=C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does 17R-HDHA exert its anti-inflammatory and pro-resolving effects?

A: While the precise mechanisms are still under investigation, 17R-HDHA is known to be converted into resolvins, primarily aspirin-triggered resolvin D1 (AT-RvD1), which actively promote the resolution of inflammation. [, ] AT-RvD1 has been shown to interact with the lipoxin A4 receptor (ALX), a G protein-coupled receptor, to exert its anti-inflammatory effects. [] This interaction leads to the inhibition of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, and the promotion of macrophage phagocytosis of apoptotic cells, ultimately contributing to the resolution of inflammation. [, ]

Q2: What evidence supports the therapeutic potential of 17R-HDHA in inflammatory diseases?

A: Preclinical studies have demonstrated the efficacy of 17R-HDHA in various animal models of inflammatory diseases. For instance, systemic administration of 17R-HDHA significantly reduced disease activity, colonic damage, and pro-inflammatory cytokine levels in models of colitis. [] Additionally, 17R-HDHA exhibited analgesic effects in models of osteoarthritis and arthritis, reducing pain behavior and joint stiffness. [, ] These findings suggest that 17R-HDHA and its derivatives hold promise as potential therapeutics for inflammatory conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.